2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide
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Overview
Description
2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide is a complex organic compound that belongs to the class of amides This compound is characterized by the presence of a dimethoxyphenyl group, a phenylacetamide group, and a methylamino group
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Mode of Action
It’s worth noting that similar compounds have shown a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Similar compounds have been found to influence a broad range of biochemical pathways due to their interaction with multiple receptors .
Pharmacokinetics
It’s worth noting that the compound’s solubility in various organic solvents such as ethanol, ether, and chloroform suggests that it may have good bioavailability .
Result of Action
A compound with a similar structure, dq-2511, has been found to have antiulcer effects in experimental gastric and duodenal ulcers in rats .
Action Environment
The compound’s stability in air and water suggests that it may be relatively resistant to environmental changes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide typically involves multiple steps. One common method starts with the reaction of 3,4-dimethoxybenzaldehyde with methylamine to form the intermediate 3,4-dimethoxyphenylmethylamine. This intermediate is then reacted with N-methyl-2-phenylacetamide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines .
Scientific Research Applications
2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anti-cancer effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: Shares the dimethoxyphenyl group but differs in the rest of the structure.
N-Methyl-2-phenylacetamide: Contains the phenylacetamide group but lacks the dimethoxyphenyl and methylamino groups.
Uniqueness
2-{[(3,4-dimethoxyphenyl)methyl]amino}-N-methyl-2-phenylacetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for various research applications and distinguishes it from other similar compounds .
Properties
IUPAC Name |
2-[(3,4-dimethoxyphenyl)methylamino]-N-methyl-2-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-19-18(21)17(14-7-5-4-6-8-14)20-12-13-9-10-15(22-2)16(11-13)23-3/h4-11,17,20H,12H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXGJPBSNYMIPBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(C1=CC=CC=C1)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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